3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound classified under the azaindole family, which is recognized for its diverse biological activities and potential therapeutic applications. The molecular formula for this compound is C8H7FN2O, and it has a molecular weight of 166.15 g/mol. This compound has garnered attention in medicinal chemistry due to its role as a building block for more complex heterocyclic compounds and its potential in drug development .
The synthesis of 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves several steps that utilize pyridine and pyrrole building blocks. Common synthetic routes include:
For example, a typical reaction might involve:
The molecular structure of 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine features a pyrrole ring fused with a pyridine ring, incorporating a fluorine atom at the third position and a methoxy group at the sixth position.
Key structural data includes:
3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine can participate in various chemical transformations:
These reactions are crucial for modifying the compound's properties to enhance biological activity or facilitate further synthetic applications .
The mechanism of action for compounds like 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves interactions with specific biological targets such as enzymes or receptors. For instance:
Data from studies indicate that modifications on the azaindole scaffold significantly influence binding affinity and biological activity against specific targets like fibroblast growth factor receptors (FGFRs) and other kinases .
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize these properties accurately .
3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine has several applications across various fields:
Pyrrolopyridines represent a class of nitrogen-dense heterocyclic scaffolds formed by fusing pyrrole and pyridine rings, existing in six distinct isomeric configurations. Among these, the pyrrolo[3,2-c]pyridine isomer—where the pyrrole nitrogen occupies position 1 and the pyridine nitrogen resides at position 4—serves as the core structure for 3-fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine [5]. This isomer is alternatively designated as 5-azaindole due to its structural analogy to indole with a nitrogen substitution at the 5-position [9]. The specific substitution pattern of the subject compound features:
Table 1: Comparative Features of Pyrrolopyridine Isomers
Isomer | Bridgehead Atoms | Biological Significance | Example Derivative |
---|---|---|---|
Pyrrolo[3,2-c]pyridine | N1-C4, C3a-C7a | Tubulin inhibitors, Kinase modulators | 3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine |
Pyrrolo[3,4-c]pyridine | N1-C4, C3a-C7a | GPR119 agonists, Aldose reductase inhibitors | 4-Phenoxy-6-methyl derivatives [5] |
Pyrrolo[2,3-b]pyridine | N1-C5a, C4-C8a | Dopamine D4 ligands [8] | Fluorine-substituted PET tracers |
Pyrrolo[2,3-c]pyridine | N1-C5a, C4-C8a | Limited pharmaceutical reports | N/A |
The molecular formula (C₈H₇FN₂O for the 1H-form; C₉H₉FN₂O for 1-methylated derivatives) and planar topology enable π-stacking interactions with biological targets [1] [7]. Crystallographic studies indicate the methoxy group induces torsional angles that influence binding pocket accommodation, while fluorine’s van der Waals radius (1.47 Å) permits isosteric replacement without significant steric perturbation [1].
The exploration of pyrrolo[3,2-c]pyridines in drug discovery accelerated following the identification of natural products containing related scaffolds. Notable precursors include:
Synthetic access to unsubstituted pyrrolo[3,2-c]pyridine remained challenging until the 1980s, when Azimov and Yakhontov developed multistep routes starting from 2-bromo-5-methylpyridine [7]. This paved the way for targeted derivatization, including:
A breakthrough emerged in 2024 with the design of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as colchicine-binding site inhibitors (CBSIs). Compound 10t (6-indolyl variant) exhibited exceptional potency:
Table 2: Key Developments in Pyrrolo[3,2-c]pyridine Medicinal Chemistry
Year | Development | Biological Significance |
---|---|---|
Pre-1980 | Isolation of pyrrolopyridine-containing alkaloids | Validation of scaffold’s bioactivity potential |
1981 | Synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine | Enabled systematic structure-activity studies |
2000s | Dopamine D4 ligands (pyrrolo[2,3-b]pyridines) | CNS drug development [8] |
2024 | CBSI derivative 10t [2] | IC₅₀ values down to 0.12 µM against carcinomas |
The synergistic interplay between the 3-fluoro and 6-methoxy substituents defines the physicochemical and target-binding behavior of this compound. Key comparative analyses reveal:
Electronic Effects:
Physicochemical Properties:Table 3: Property Comparison of Pyrrolo[3,2-c]pyridine Derivatives
Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility | Boiling Point (°C) |
---|---|---|---|---|
6-Methoxy-1H-pyrrolo[3,2-c]pyridine | 148.16 | 1.19 | Low | 304.1 |
3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine | 166.15 | 1.43* | Moderate | ~310 (est.) |
3-Fluoro-6-methoxy-1-methyl derivative | 180.18 | 1.67 | Low | Not reported |
6-Methoxy-1-methyl derivative | 162.19 | 1.35 | Low | Not reported |
*Calculated using ChemAxon tools; experimental data from [1] [7] [9]
Bioisosteric Advantages:
In biological targeting, fluorine’s electronegativity polarizes the C2-C3 bond, creating a dipole moment favorable for interactions with tubulin’s Thrα179 and Asnβ349 residues—critical for CBSIs [2]. Meanwhile, the methoxy group occupies a hydrophobic pocket in colchicine-binding domains, explaining the 10-fold potency increase over des-methoxy analogs observed in compound 10i (IC₅₀ = 0.48–0.95 μM) [2].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4